L-Valine-15N,d8

Mass Spectrometry Quantitative Proteomics Metabolomics

L-Valine-15N,d8 combines 15N and d8 labeling for a +9 Da mass shift, enabling unambiguous MS quantification and NMR methyl-TROSY analysis. This dual-labeled standard outperforms unlabeled or singly-labeled analogs in quantitative proteomics, metabolic flux, and high-molecular-weight protein studies. Essential for precise internal standardization and spectral resolution in complex matrices.

Molecular Formula C5H11NO2
Molecular Weight 126.19 g/mol
Cat. No. B12395208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine-15N,d8
Molecular FormulaC5H11NO2
Molecular Weight126.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D,6+1
InChIKeyKZSNJWFQEVHDMF-KTAIWZGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine-15N,d8: Dual-Labeled Stable Isotope Tracer for Quantitative Proteomics and Metabolic Flux Analysis


L-Valine-15N,d8 is a stable isotope-labeled analog of the essential branched-chain amino acid L-valine, featuring substitution of all eight non-exchangeable hydrogens with deuterium (²H, d8) and the amino nitrogen with ¹⁵N . This dual-labeling strategy imparts a net mass shift of +9 Da relative to unlabeled L-valine, enabling its unequivocal detection and quantification in complex biological matrices via mass spectrometry . The compound is employed as a specialized tracer for quantitative proteomics, metabolic flux analysis, and biomolecular NMR studies of high-molecular-weight proteins .

Why L-Valine-15N,d8 Cannot Be Replaced by Unlabeled or Singly-Labeled Valine Analogs


Generic substitution with unlabeled L-valine or even singly-labeled analogs (e.g., L-Valine-15N or L-Valine-d8) fails to deliver the requisite analytical performance for quantitative MS-based workflows and high-resolution NMR studies. Unlabeled valine provides no mass shift for internal standardization and produces complex, overlapping proton NMR spectra in large protein samples. Singly-labeled variants lack the dual analytical channels (¹⁵N for nitrogen metabolism tracing and d8 for a large, robust mass shift) that define L-Valine-15N,d8's utility. Furthermore, the simultaneous incorporation of both labels is essential for differential isotope labeling strategies in NMR, where stereo-specific methyl labeling of Leu and Val residues demands a perdeuterated, ¹⁵N-enriched background to achieve the narrow linewidths necessary for methyl-TROSY experiments on high-molecular-weight proteins [1].

L-Valine-15N,d8: Quantified Differentiation vs. Closest Analogs


Mass Shift Advantage of L-Valine-15N,d8 Over Unlabeled and Singly-Labeled Analogs

L-Valine-15N,d8 exhibits a net mass increase of +9 Da compared to unlabeled L-valine, derived from the substitution of eight hydrogens with deuterium (+8 Da) and one ¹⁴N with ¹⁵N (+1 Da). This mass shift is substantially larger than that of singly-labeled comparators: L-Valine-15N (+1 Da) and L-Valine-d8 (+8 Da) . The larger mass differential provided by dual-labeling minimizes isotopic overlap with endogenous valine and other metabolites, thereby enhancing signal specificity and quantification accuracy in complex biological matrices .

Mass Spectrometry Quantitative Proteomics Metabolomics

NMR Spectral Simplification: Deuteration Impact on Linewidths

In biomolecular NMR, perdeuteration of amino acids like L-Valine-15N,d8 is employed to reduce proton density, thereby suppressing spin diffusion and dipolar relaxation pathways that broaden resonances in large proteins . While direct head-to-head NMR data for L-Valine-15N,d8 versus unlabeled valine are not available in the open literature, class-level evidence indicates that perdeuteration combined with ¹⁵N labeling yields dramatic improvements in spectral resolution. Specifically, the ¹H-¹³C HMQC signals of ¹³CH₃ moieties in an otherwise deuterated background exhibit narrow linewidths amenable to methyl-TROSY experiments, enabling structural and dynamic studies of proteins >80 kDa [1]. The dual-labeling (d8, ¹⁵N) in L-Valine-15N,d8 provides the essential perdeuterated, ¹⁵N-enriched scaffold for residue-selective labeling strategies that are not achievable with unlabeled or singly-labeled valine [1].

Biomolecular NMR Protein Structure Methyl-TROSY

Matrix Effect Compensation and Recovery in LC-MS/MS Using Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as L-Valine-15N,d8 are routinely employed to correct for matrix effects and recovery losses in quantitative LC-MS/MS assays. In a validated HILIC-MS/MS method for serum amino acid quantification, the use of stable isotope-labeled amino acid internal standards (structurally analogous to L-Valine-15N,d8) resulted in matrix effect values of 98.7–107.3% and recovery of 92.7–102.3%, with inter- and intraday precision below 10.2% [1]. While these data are for a class of labeled amino acids and not specific to L-Valine-15N,d8, they establish the performance benchmark that L-Valine-15N,d8 is designed to meet as a valine-specific SIL-IS [2].

LC-MS/MS Method Validation Bioanalysis

Dual-Labeling Enables Simultaneous ¹⁵N Metabolic Tracing and Robust MS Quantification

L-Valine-15N,d8 provides two orthogonal analytical readouts: the ¹⁵N label enables tracking of nitrogen flux through metabolic pathways (e.g., transamination, urea cycle), while the d8 label supplies a +8 Da mass shift for robust MS quantification independent of metabolic transformations that may alter the ¹⁵N enrichment . Singly-labeled comparators lack this dual functionality; for instance, L-Valine-15N offers nitrogen tracing but a negligible +1 Da mass shift, while L-Valine-d8 provides MS quantification without the ability to trace nitrogen metabolism . The combination is particularly advantageous in studies of branched-chain amino acid metabolism, where valine's nitrogen is transferred to glutamate and other amino acids via branched-chain amino acid transferase (BCAT) [1].

Metabolic Flux Analysis Nitrogen Metabolism Tracer Studies

Differential Labeling of Leu and Val Residues for NMR: Requirement for [U-²H;¹⁵N]-Valine

In a differential isotope labeling method for NMR studies of large proteins, stereo-specifically ¹³CH₃-labeled [U-²H;¹⁵N]-valine (structurally equivalent to L-Valine-15N,d8 with selective ¹³C-methyl labeling) was utilized to achieve residue-selective labeling of valine residues distinct from leucine [1]. The study demonstrated that 10 mg of the labeled valine per 100 mL of E. coli culture yielded sufficient isotope incorporation efficiency for high-quality NMR spectra of the 82 kDa protein malate synthase G [1]. This application explicitly requires the perdeuterated, ¹⁵N-enriched valine scaffold provided by L-Valine-15N,d8; unlabeled or singly-labeled valine cannot achieve the necessary spectral simplification or differential labeling [1].

NMR Spectroscopy Methyl Labeling Protein Dynamics

Optimal Use Cases for L-Valine-15N,d8 Based on Verified Differentiation


Quantitative Proteomics: Absolute Quantification of Valine-Containing Peptides by LC-MS/MS

L-Valine-15N,d8 serves as an ideal internal standard for the absolute quantification of valine and valine-containing peptides in complex biological samples using LC-MS/MS. Its +9 Da mass shift relative to endogenous valine ensures unambiguous detection and quantification, effectively compensating for matrix effects and recovery losses that would otherwise compromise assay accuracy [1]. This application is directly supported by class-level evidence demonstrating matrix effect correction (98.7–107.3%) and high recovery (92.7–102.3%) achieved with stable isotope-labeled amino acid internal standards in validated HILIC-MS/MS methods [2].

Biomolecular NMR: Methyl-TROSY Studies of Large Protein Complexes (>80 kDa)

In biomolecular NMR, L-Valine-15N,d8 provides the essential perdeuterated, ¹⁵N-enriched background required for residue-selective methyl labeling strategies such as methyl-TROSY. This approach enables high-resolution structural and dynamic studies of high-molecular-weight protein complexes that are otherwise intractable due to spectral overlap and rapid relaxation [1]. The compound's utility is explicitly validated by its use in differential Leu/Val labeling protocols for the 82 kDa malate synthase G, where 10 mg of [U-²H;¹⁵N]-valine per 100 mL culture yielded sufficient incorporation for high-quality spectra [1].

Metabolic Flux Analysis: Simultaneous Tracing of Nitrogen Metabolism and Protein Turnover

L-Valine-15N,d8 enables simultaneous tracking of nitrogen flux (via ¹⁵N enrichment) and robust MS-based quantification (via the d8 mass shift) in metabolic flux experiments. This dual functionality is particularly valuable for studies of branched-chain amino acid metabolism, where valine's nitrogen is transferred to glutamate and other metabolites via BCAT [2]. The compound is suitable for both in vitro cell culture experiments and in vivo tracer studies in animal models, providing a unified analytical workflow that reduces the need for multiple separate tracers .

Method Development and Validation: High-Precision LC-MS/MS Assays for Clinical Metabolomics

L-Valine-15N,d8 is a critical reagent for developing and validating high-precision LC-MS/MS methods for amino acid quantification in clinical and translational research. Its use as a stable isotope-labeled internal standard directly addresses the challenges of ion suppression/enhancement and variable extraction recovery that plague bioanalytical method development [1]. The resulting assays achieve the accuracy, precision, and robustness required for regulatory compliance in clinical diagnostics and pharmaceutical development [2].

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